molecular formula C21H25NO5 B584601 (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal CAS No. 646032-89-5

(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal

Cat. No.: B584601
CAS No.: 646032-89-5
M. Wt: 371.433
InChI Key: REVWVRVZYKXLHH-UWFFTQNDSA-N
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Description

(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal is a complex organic compound with significant interest in various scientific fields This compound is known for its unique structural features, which include an epoxy group, multiple hydroxyl groups, and a morphinan backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the morphinan backbone, introduction of the epoxy group, and formation of the cyclic acetal. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The epoxy group can be reduced to form diols.

    Substitution: The propenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the epoxy group can produce diols.

Scientific Research Applications

(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal include other morphinan derivatives and compounds with similar functional groups, such as:

  • (5α)-4,5-Epoxy-3,14-dihydroxy-17-methylmorphinan-6-one
  • (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its cyclic acetal structure. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

646032-89-5

Molecular Formula

C21H25NO5

Molecular Weight

371.433

IUPAC Name

(4/'R,4/'aS,12/'bS)-3/'-prop-2-enylspiro[1,3-dioxolane-2,7/'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-4/'a,9/'-diol

InChI

InChI=1S/C21H25NO5/c1-2-8-22-9-7-19-16-13-3-4-14(23)17(16)27-18(19)21(25-10-11-26-21)6-5-20(19,24)15(22)12-13/h2-4,15,18,23-24H,1,5-12H2/t15-,18?,19+,20-/m1/s1

InChI Key

REVWVRVZYKXLHH-UWFFTQNDSA-N

SMILES

C=CCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)OCCO5

Synonyms

(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propen-1-yl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal

Origin of Product

United States

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